2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine
Description
This compound features a pyridine core substituted with a trifluoromethyl group at the 4-position and a pyrrolidin-3-yloxy moiety linked via a pyridine-2-carbonyl group. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrrolidine-piperazine hybrid structure may influence target binding affinity .
Properties
IUPAC Name |
pyridin-2-yl-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2/c17-16(18,19)11-4-7-21-14(9-11)24-12-5-8-22(10-12)15(23)13-3-1-2-6-20-13/h1-4,6-7,9,12H,5,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCODQKQBFLMNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of pyridine derivatives with pyrrolidine under specific conditions to form the desired compound . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups.
Scientific Research Applications
2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: It is investigated for its potential therapeutic properties, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacological and Functional Comparisons
Enzyme Inhibition and Antiparasitic Activity
- UDO and UDD (): Pyridine-piperazine derivatives exhibit potent inhibition of Trypanosoma cruzi CYP51 (IC₅₀ ~0.5–1.0 µM), comparable to posaconazole. The trifluoromethyl group enhances target affinity and pharmacokinetic stability .
Antimicrobial Activity
- Q2 and Q13 (): Hexahydroquinoline-pyridine hybrids demonstrate broad-spectrum antimicrobial activity (MIC: 12.5–50 µg/mL against S. aureus and E. coli). The cyano and chloro substituents enhance membrane penetration .
Hypothesized Activity of Target Compound : The trifluoromethyl group and pyridine-carbonyl-pyrrolidine moiety may confer similar enzyme inhibition or antimicrobial properties, though empirical validation is required.
Biological Activity
The compound 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine (CAS Number: 2176152-30-8) is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H16N4O2
- Molecular Weight : 320.3 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzymatic Inhibition : Studies have shown that compounds similar in structure can inhibit specific kinases, leading to reduced cell proliferation in cancer models.
- Receptor Modulation : The presence of the pyridine moiety suggests potential interactions with neurotransmitter receptors, particularly cannabinoid receptors, which are implicated in various physiological processes.
Biological Activity
Research indicates that the compound exhibits a range of biological activities:
Anticancer Activity
-
Cell Proliferation Inhibition : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For example, it was found to reduce cell viability in ABL1-expressing cells, suggesting a potential role in targeting leukemia.
Cell Line IC50 (µM) K562 (BCR-ABL+) 0.067 Ba/F3 (BCR-ABL+) 0.047 - Apoptotic Induction : The compound promotes apoptosis in cancer cells through the activation of intrinsic pathways, potentially involving mitochondrial dysfunction.
Neuroprotective Effects
Preliminary studies suggest that the compound may also have neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
Study 1: Anticancer Efficacy
In a study published in MDPI, researchers evaluated the compound's efficacy against various cancer cell lines. The results indicated a significant reduction in cell viability at nanomolar concentrations, highlighting its potential as an anticancer agent .
Study 2: Receptor Interaction
Another investigation focused on the interaction of similar pyridine derivatives with cannabinoid receptors. The findings suggested that these compounds could act as selective agonists for CB2 receptors, which are involved in anti-inflammatory responses .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine, and how can reaction yields be maximized?
- Methodological Answer : The synthesis typically involves coupling a trifluoromethyl-substituted pyridine precursor with a pyrrolidine derivative functionalized with a pyridine-2-carbonyl group. Key steps include:
- Nucleophilic substitution : Reacting 4-(trifluoromethyl)pyridin-2-ol with a pyrrolidin-3-yloxy intermediate under alkaline conditions (e.g., NaOH in dichloromethane), as described for analogous compounds in .
- Purification : Column chromatography or recrystallization to achieve ≥99% purity, similar to protocols in and .
- Yield optimization : Adjusting stoichiometry, temperature (e.g., 60°C for coupling), and inert atmosphere to suppress side reactions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : and NMR confirm the trifluoromethyl group and pyrrolidine-pyrrolidin-3-yloxy linkage.
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., using ESI+ mode).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, as applied in for related pyridine derivatives.
- X-ray crystallography : For structural elucidation, as demonstrated for fluorinated pyridines in .
Q. What preliminary biological activity data exist for this compound, and how should researchers design initial assays?
- Methodological Answer : Fluorinated pyridines often exhibit kinase inhibition or receptor antagonism. Initial screens should include:
- Enzyme inhibition assays : Test against kinases (e.g., TrkA) or cytochrome P450 isoforms at 1–10 µM concentrations.
- Cellular viability assays : Use MTT or CellTiter-Glo in cancer cell lines (e.g., HeLa, HEK293) to assess cytotoxicity.
- Reference models : Analogous compounds in and show bioactivity in medicinal chemistry contexts, suggesting similar experimental frameworks .
Advanced Research Questions
Q. How can density functional theory (DFT) and molecular docking predict the compound’s reactivity and target binding?
- Methodological Answer :
- DFT calculations : Use B3LYP/6-31G* basis sets to model electron density, HOMO-LUMO gaps, and nucleophilic/electrophilic sites (as in ).
- Molecular docking : Dock the compound into protein active sites (e.g., kinases) using AutoDock Vina or Schrödinger Suite. Validate with binding free energy (ΔG) and RMSD values.
- Contradiction resolution : If experimental IC values conflict with docking scores, re-evaluate protonation states or solvent effects .
Q. What structure-activity relationship (SAR) insights can guide further derivatization of this compound?
- Methodological Answer :
- Core modifications : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., -CN, -NO) to assess potency changes.
- Pyrrolidine substitutions : Introduce methyl or carbonyl groups at the pyrrolidine nitrogen to modulate steric effects (see for related pyrrolidine derivatives).
- Data-driven SAR : Compare with analogs in and , where trifluoromethyl pyridines show enhanced metabolic stability over non-fluorinated counterparts .
Q. What strategies mitigate metabolic instability or toxicity in vivo for this compound?
- Methodological Answer :
- Metabolic profiling : Use liver microsomes (human/rat) to identify oxidation hotspots (e.g., pyrrolidine ring).
- Stabilization : Introduce deuterium at labile C-H bonds or replace metabolically vulnerable groups (e.g., morpholine instead of pyrrolidine).
- Toxicity screening : Assess hepatotoxicity via ALT/AST assays and genotoxicity via Ames tests, referencing safety protocols in (e.g., P301-P390 hazard codes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
